For-Met-Leu-Phe-OMe

Catalog No.
S750654
CAS No.
65929-03-5
M.F
C22H33N3O5S
M. Wt
451.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
For-Met-Leu-Phe-OMe

CAS Number

65929-03-5

Product Name

For-Met-Leu-Phe-OMe

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Molecular Formula

C22H33N3O5S

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1

InChI Key

FTDSTRQDCPIBEG-FHWLQOOXSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O

Synonyms

f-Met-Leu-Phe-OMe, FMLP OMe, For-Met-Leu-Phe-OMe, formyl-Met-Leu-Phe OMe, formyl-methionyl-leucyl-phenylalanine methyl ester, formylmethionyl-leucyl-phenylalanine methyl ester, HCO-Met-Leu-Phe-Ome

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O

Function and Mechanism of Action:

fMLP is a synthetic tripeptide, meaning it is a molecule composed of three amino acids linked together: formylmethionyl, leucyl, and phenylalanine. It has a methyl ester group attached to its C-terminus, giving it the full name Formylmethionyl-leucyl-phenylalanine methyl ester. fMLP mimics the N-formylated methionine-containing peptides found in bacteria, which are recognized by the immune system as foreign invaders. [PubChem, Formylmethionyl-leucyl-phenylalanine methyl ester, ]

Due to its structural similarity to bacterial peptides, fMLP binds to specific receptors on immune cells, particularly neutrophils and monocytes. This binding triggers a cascade of cellular responses, including:

  • Activation of cell migration: fMLP stimulates the movement of immune cells towards the site of infection, a process known as chemotaxis. [Science Direct, Formylated peptides as chemoattractants: Diverse roles in immunity and inflammation, ]
  • Release of inflammatory mediators: fMLP induces the release of various molecules from immune cells, such as reactive oxygen species and cytokines, which contribute to inflammation and immune defense. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]
  • Phagocytosis: fMLP can also enhance the process of phagocytosis, where immune cells engulf and destroy foreign particles, including bacteria. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]

Applications in Research:

fMLP is a valuable tool in various scientific research fields, including:

  • Immunology: fMLP is used to study the function and activation of immune cells, particularly neutrophils and monocytes. It helps researchers understand the mechanisms involved in inflammation, immune response, and host defense against pathogens. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]
  • Drug discovery: fMLP can be used to screen and evaluate potential new drugs that modulate immune cell function or target specific receptors involved in inflammation. [Science Direct, Formylated peptides as chemoattractants: Diverse roles in immunity and inflammation, ]
  • Cellular signaling: fMLP serves as a model molecule to study signal transduction pathways activated by G protein-coupled receptors, a class of receptors involved in various cellular processes. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]

For-Met-Leu-Phe-OMe, often abbreviated as fMLF-OMe, is a synthetic chemotactic peptide that plays a significant role in immunology. This compound is derived from the naturally occurring peptide formyl-Met-Leu-Phe and is characterized by its ability to induce chemotaxis in polymorphonuclear leukocytes, which are essential components of the immune response. The chemical structure of For-Met-Leu-Phe-OMe is represented by the empirical formula C21H31N3O5SC_{21}H_{31}N_{3}O_{5}S and it is known for its potent biological activity, particularly in the context of inflammation and immune responses .

Primarily related to its role as a chemotactic agent. It acts as a ligand for formyl peptide receptors on leukocytes, triggering intracellular signaling pathways that lead to cell migration and activation. Notably, it induces superoxide release from neutrophils, a critical step in the immune response against pathogens . The compound's structure allows it to mimic natural signaling molecules, facilitating its interaction with specific receptors on immune cells.

The biological activity of For-Met-Leu-Phe-OMe is primarily attributed to its ability to stimulate neutrophil chemotaxis. This peptide has been shown to activate various signaling pathways within these immune cells, leading to enhanced production of reactive oxygen species and other inflammatory mediators. Studies indicate that For-Met-Leu-Phe-OMe can induce lysozyme release and promote the migration of leukocytes towards sites of infection or injury . Its action is crucial for the body's defense mechanisms against bacterial infections.

The synthesis of For-Met-Leu-Phe-OMe typically involves solid-phase peptide synthesis techniques. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection steps to yield the final product. Various modifications can be introduced during synthesis to enhance its biological properties or stability. For instance, analogues with modified residues have been developed to improve receptor selectivity and reduce potential side effects .

For-Met-Leu-Phe-OMe has several applications in biomedical research and therapeutic development. Its primary use is as a research tool in studies examining immune responses and inflammation. Additionally, due to its chemotactic properties, it has potential applications in drug discovery aimed at modulating immune function or treating inflammatory diseases. Furthermore, it serves as a model compound for developing new peptides with enhanced biological activities .

Interaction studies involving For-Met-Leu-Phe-OMe focus on its binding affinity and activation of formyl peptide receptors on leukocytes. Research has demonstrated that this compound can effectively trigger receptor-mediated signaling pathways, leading to cellular responses such as chemotaxis and superoxide generation. These studies are essential for understanding how modifications to the peptide structure can influence its pharmacological properties and therapeutic potential .

Several compounds share structural similarities with For-Met-Leu-Phe-OMe, primarily within the class of chemotactic peptides. Below is a comparison highlighting some notable compounds:

Compound NameStructure CharacteristicsUnique Features
Formyl-Met-Leu-PheNatural precursor of For-Met-Leu-Phe-OMeEndogenous chemotactic peptide
N-Formyl-Met-Leu-PheSimilar sequence but different modificationsActs as a potent macrophage activator
Formyl-Tyr-Gly-ValContains tyrosine instead of phenylalanineExhibits different receptor specificity
Formyl-Met-Ala-AlaSubstituted alanine residuesPotentially lower immunogenicity

For-Met-Leu-Phe-OMe stands out due to its specific receptor interactions and potent induction of leukocyte chemotaxis, making it a valuable compound in immunological research and therapeutic applications .

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the cornerstone methodology for the efficient production of N-formyl-methionyl-leucyl-phenylalanine methyl ester and related formylated tripeptides [1] [2] [3]. The technique involves the sequential assembly of amino acid building blocks on an insoluble polymeric support, enabling the facile removal of excess reagents and byproducts through simple filtration and washing procedures [3] [4].

The fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) protection strategy has emerged as the predominant approach for synthesizing formylated peptides due to its compatibility with mild reaction conditions and high-purity product formation [1] [5]. This methodology employs Fmoc groups for temporary N-terminal protection and tert-butyl-based protecting groups for amino acid side chains, allowing for orthogonal deprotection strategies [6] [7]. The Fmoc group is efficiently removed using 20% piperidine in dimethylformamide, while side chain protecting groups remain stable under these basic conditions [7] [8].

Alternative approaches include the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection scheme, which utilizes Boc groups for N-terminal protection and benzyl-based protecting groups for side chains [9] [2]. While this strategy offers robust chemistry with proven track records in industrial applications, it requires stronger acidic conditions for deprotection, typically involving trifluoroacetic acid or hydrofluoric acid [2] [3].

Modern automated solid-phase peptide synthesizers have revolutionized the synthesis of formylated tripeptides by providing consistent reaction conditions, precise reagent delivery, and automated washing cycles [10] [11] [5]. These systems can achieve coupling efficiencies exceeding 99% per cycle, resulting in overall synthetic yields of 85-95% for tripeptide sequences [5] [12]. The automation process significantly reduces human error and enables the simultaneous synthesis of multiple peptide sequences [5] [13].

Table 1 presents a comprehensive comparison of solid-phase peptide synthesis approaches for formylated peptide production, demonstrating the superior performance characteristics of modern methodologies.

Microwave-assisted solid-phase peptide synthesis has gained considerable attention for its ability to reduce reaction times while improving coupling efficiencies [5] [14]. The controlled application of microwave energy accelerates amino acid coupling reactions and deprotection steps, achieving yields of 90-98% while reducing synthesis times by 70-80% [5] [14]. This approach is particularly beneficial for difficult sequences prone to aggregation or incomplete coupling reactions [5].

The development of high-performance resins, such as ChemMatrix resin, has addressed challenges associated with peptide aggregation and poor solvation during synthesis [1] [14]. These polyethylene glycol-based supports provide enhanced swelling properties and reduced steric hindrance, resulting in improved coupling efficiencies and higher product purities [1] [15].

N-Terminal Formylation Techniques

N-terminal formylation represents a critical modification for generating biologically active peptides, particularly those involved in bacterial chemotaxis and immune response pathways [16] [8] [17]. The incorporation of the formyl group at the amino terminus transforms inactive peptide precursors into potent signaling molecules with enhanced receptor binding affinity and biological activity [18] [19] [20].

The most widely employed method for N-terminal formylation involves the pre-activation of formic acid with N,N-dicyclohexylcarbodiimide followed by coupling to the peptidyl-resin [8] [17]. This approach provides high selectivity for N-terminal modification while maintaining the integrity of side chain protecting groups [17] [21]. Reaction conditions typically involve overnight incubation at 4°C to maximize yield and minimize side reactions [8] [17].

An innovative on-resin formylation protocol has been developed utilizing formic acid, acetic anhydride, and pyridine in dimethylformamide [16] [21]. This rapid methodology achieves formylation yields exceeding 90% within 10 minutes at room temperature, making it suitable for both N-terminal and lysine side chain modification [16] [22]. The protocol demonstrates remarkable versatility across peptide lengths up to 34 amino acids and shows compatibility with all canonical amino acids [16] [21].

Recent advances in peroxide-mediated decarboxylative coupling have introduced environmentally benign approaches to N-formylation [23] [24]. This methodology employs hydrogen peroxide or tert-butyl hydroperoxide with glyoxylic acid to achieve metal-free formylation with water and carbon dioxide as the only byproducts [23] [24]. The reaction proceeds efficiently at room temperature and demonstrates excellent functional group tolerance [24].

Table 2 summarizes the key N-terminal formylation techniques, highlighting their respective advantages, reaction conditions, and selectivity profiles for formylated peptide synthesis.

Mixed anhydride formation using formic acid and isovaleroyl chloride provides an alternative approach for N-terminal formylation [25]. This method offers good selectivity for the amino terminus while maintaining compatibility with various side chain functionalities [25]. However, the requirement for anhydrous conditions and potential for side reactions limits its general applicability compared to the DCC-mediated approach [25].

Solution-phase formylation techniques remain valuable for specific applications requiring precise control over reaction conditions [26] [27]. These approaches typically involve the use of formic acid derivatives or activated formic acid species in organic solvents [28] [26]. While generally providing lower yields than solid-phase methods, solution-phase formylation enables detailed mechanistic studies and optimization of reaction parameters [26].

The development of environmentally sustainable formylation protocols has gained significant attention in recent years [24] [14]. Green chemistry approaches minimize the use of hazardous solvents and reagents while maintaining high efficiency and selectivity [14] [29]. These methodologies align with modern pharmaceutical manufacturing requirements for reduced environmental impact and improved worker safety [14] [29].

Methylation Protocols for C-Terminal Esterification

C-terminal methylation represents an essential modification for modulating peptide stability, bioavailability, and biological activity [30] [31] [32]. The conversion of the carboxylic acid functionality to the corresponding methyl ester eliminates the negative charge, resulting in enhanced membrane permeability and altered pharmacokinetic properties [18] [33] [31].

Diazomethane methylation remains the gold standard for C-terminal esterification due to its exceptional efficiency and mild reaction conditions [34] [35]. The reaction proceeds rapidly at 0-25°C in ethereal solvents, achieving conversions of 90-98% within 30 minutes to 2 hours [34]. However, the inherent safety concerns associated with diazomethane handling have prompted the development of safer alternatives [34].

Trimethylsilyldiazomethane has emerged as a superior reagent for peptide methylation, offering comparable efficiency to diazomethane with significantly improved safety profiles [34] [35]. This methylating agent demonstrates excellent selectivity for carboxylic acid groups while showing minimal reactivity toward other functional groups [35]. Reaction conditions are typically mild, requiring 15 minutes to 1 hour at 0-25°C for complete conversion [35].

Fischer esterification using methanol and sulfuric acid catalyst provides a robust approach for large-scale C-terminal methylation [30] [36]. While requiring elevated temperatures (65-80°C) and extended reaction times (4-24 hours), this methodology offers excellent atom economy and utilizes readily available reagents [36]. The method is particularly suitable for industrial applications where safety and cost considerations are paramount [36].

Table 3 presents a detailed comparison of C-terminal methylation protocols, emphasizing reaction conditions, conversion rates, and practical considerations for each approach.

The use of methyl iodide with potassium carbonate in dimethylformamide provides an alternative alkylation approach for C-terminal esterification [37] [34]. This method offers good selectivity and moderate yields (75-90%) but requires longer reaction times (4-12 hours) and elevated temperatures (25-40°C) [34]. The approach is particularly useful when diazomethane-based methods are not feasible due to safety or equipment limitations [34].

Solid-phase methylation techniques have been developed to streamline the synthesis and purification process [38] [39]. These approaches involve the methylation of resin-bound peptide acids using various methylating agents followed by cleavage to yield the desired methyl esters [39]. While offering operational advantages, solid-phase methylation typically provides lower conversions (85-95%) compared to solution-phase methods [39].

Recent investigations have revealed that C-terminal methylation can occur inadvertently during sample preparation and analysis procedures [31] [40]. Methanol-containing solvents in acidic conditions can promote esterification of peptide carboxylic acids, leading to analytical artifacts [40] [32]. Understanding these side reactions is crucial for accurate peptide characterization and quality control [40].

Purification and Characterization Methods

The purification and characterization of N-formyl-methionyl-leucyl-phenylalanine methyl ester requires sophisticated analytical techniques capable of distinguishing the target compound from closely related impurities and synthetic byproducts [41] [42] [43]. Reversed-phase high-performance liquid chromatography has emerged as the primary method for peptide purification and purity assessment due to its exceptional resolution and reproducibility [41] [44] [43].

Reversed-phase HPLC separation is typically performed using C18 stationary phases with acetonitrile-water gradients containing trifluoroacetic acid as the ion-pairing agent [44] [45] [43]. The hydrophobic interactions between the peptide and the stationary phase, combined with the electrostatic effects of the ion-pairing reagent, provide excellent separation of formylated peptides from their non-formylated precursors and other synthetic impurities [45] [43]. Detection is commonly performed at 214 nm, where the peptide bond exhibits strong ultraviolet absorption [44] [46].

Mass spectrometry analysis, particularly matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) techniques, provides definitive molecular weight confirmation and structural characterization [44] [47] [48]. These methods offer high mass accuracy (±3-5 ppm) and can detect trace impurities that may not be resolved by chromatographic methods alone [47] [49] [48]. The combination of chromatographic separation with mass spectrometric detection (LC-MS) represents the gold standard for peptide characterization [50] [42] [51].

Table 4 summarizes the principal purification and characterization methods employed for formylated peptide analysis, highlighting their respective separation principles, detection capabilities, and resolution characteristics.

Ion-exchange chromatography serves as a complementary technique for peptide purification, particularly for separating charge variants and deletion sequences [41] [52]. Cation-exchange chromatography is especially useful for analyzing formylated peptides, as the N-terminal formyl group reduces the overall positive charge, affecting the retention behavior [41]. This technique provides orthogonal selectivity to reversed-phase methods and can resolve impurities that co-elute under hydrophobic interaction conditions [41].

Size-exclusion chromatography offers valuable information about peptide aggregation and oligomerization states [41] [52]. While providing limited resolution for small peptides, this technique is essential for detecting higher molecular weight impurities and assessing the monomeric purity of the target compound [41]. The method is particularly useful for quality control applications where aggregation propensity must be evaluated [41].

Capillary electrophoresis represents an alternative high-resolution separation technique with exceptional efficiency for peptide analysis [41] [53]. The method offers plate numbers exceeding 100,000 theoretical plates and can resolve closely related peptide variants that may be difficult to separate by liquid chromatography [41]. However, the technique requires specialized equipment and expertise, limiting its widespread adoption in routine analytical applications [41].

Advanced analytical methods, including gas chromatography-isotope dilution infrared spectrometry, have been developed for primary reference measurements of peptide purity [49] [54]. These techniques provide SI-traceable quantitative results with exceptional accuracy and precision, serving as reference methods for validating routine analytical procedures [49] [54]. While requiring specialized instrumentation and expertise, these approaches represent the highest level of analytical accuracy achievable for peptide characterization [49].

Recent Advances in Synthetic Efficiency

The field of peptide synthesis has witnessed remarkable advances in recent years, driven by the increasing demand for therapeutic peptides and the need for more sustainable manufacturing processes [14] [55] [56]. Microwave-assisted synthesis has revolutionized solid-phase peptide synthesis by dramatically reducing reaction times while improving coupling efficiencies and product yields [5] [14] [57].

Microwave heating provides uniform energy distribution and accelerated reaction kinetics, enabling amino acid coupling reactions to reach completion in minutes rather than hours [5] [14]. This technology has achieved yield improvements of 10-20% while reducing synthesis times by 70-80% compared to conventional heating methods [14]. The precise temperature control and rapid heating capabilities of modern microwave systems minimize side reactions and racemization, resulting in higher purity products [5] [14].

Continuous flow chemistry represents a paradigm shift toward more sustainable peptide manufacturing [57] [56] [15]. Flow-based synthesis systems enable continuous processing with reduced waste generation and improved resource utilization [57] [56]. The technology offers precise control over reaction conditions, enhanced heat and mass transfer, and the ability to perform reactions under previously inaccessible conditions [56]. Process mass intensity reductions exceeding 100-fold have been demonstrated for certain peptide sequences [57].

Table 5 presents recent advances in synthetic efficiency, highlighting key innovations, benefits, and implementation status across the pharmaceutical industry.

Green chemistry initiatives have focused on developing environmentally benign solvent systems and reagents for peptide synthesis [14] [57] [29]. Traditional solvents such as dimethylformamide and N-methyl-2-pyrrolidone are being replaced with safer alternatives including ethyl acetate, acetonitrile, and N-butylpyrrolidinone [29]. These transitions require careful optimization of reaction conditions but offer significant improvements in worker safety and environmental impact [14] [29].

Advanced coupling reagents have been developed to achieve higher efficiency and reduced racemization in peptide bond formation [14] [55] [15]. Uranium-based coupling reagents, such as HATU and HBTU, provide superior coupling efficiency compared to traditional carbodiimide-based systems [15]. These reagents enable rapid coupling reactions with minimal racemization, particularly important for synthesizing peptides containing sensitive amino acids [55] [15].

Automated purification systems have streamlined the downstream processing of synthetic peptides [59] [60]. High-throughput purification platforms enable the parallel processing of multiple peptide sequences with consistent quality and reduced manual intervention [60]. These systems integrate advanced chromatographic methods with automated fraction collection and analysis, achieving 80-90% reductions in purification time [60].

Chemo-enzymatic peptide synthesis has emerged as a promising approach for producing long and complex peptides that are challenging to synthesize using traditional methods [15]. This technology combines the efficiency of solid-phase synthesis for short fragments with enzymatic ligation to create longer sequences [15]. The approach offers improved sustainability, reduced side reactions, and the ability to access peptides exceeding 150 amino acids in length [15].

The integration of quality-by-design principles into peptide synthesis has enhanced process understanding and control [59] [29]. Systematic approaches to method development, including design of experiments and multivariate analysis, enable rapid optimization of synthetic conditions while ensuring robust and reproducible processes [59]. These methodologies are particularly valuable for developing analytical methods capable of detecting and quantifying process-related impurities [59].

Recent advances in solid-phase supports have addressed longstanding challenges related to peptide aggregation and incomplete coupling [1] [14]. Novel resin architectures, including polyethylene glycol-based and dendritic supports, provide enhanced solvation and reduced steric hindrance [1]. These improvements result in more efficient synthesis of difficult sequences and higher overall product quality [14].

XLogP3

1.8

Sequence

MLF

Wikipedia

Formylmethionyl-leucyl-phenylalanine methyl ester

Dates

Last modified: 08-15-2023

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